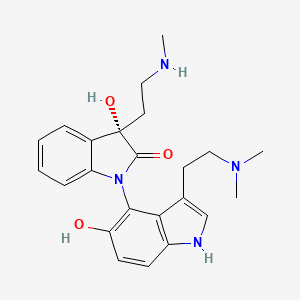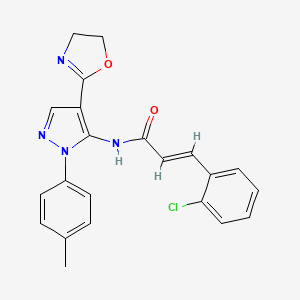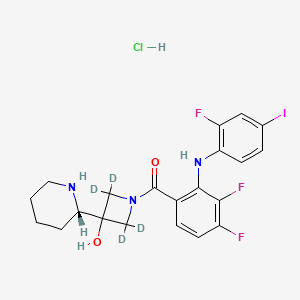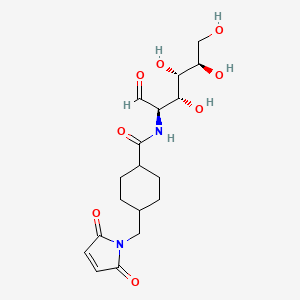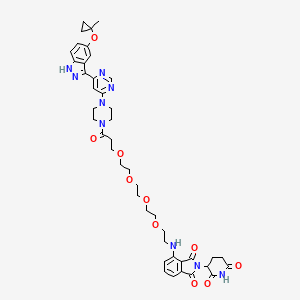
JH-Xii-03-02
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JH-Xii-03-02 is a potent and selective leucine-rich repeat kinase 2 proteolysis targeting chimera degrader. It is primarily utilized in research related to Parkinson’s Disease. This compound is known for its ability to inhibit leucine-rich repeat kinase 2 kinase activity and disrupt its scaffolding function, making it a valuable tool in the study of neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JH-Xii-03-02 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it generally involves the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. The compound is typically produced in research laboratories and specialized facilities that adhere to stringent quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
JH-Xii-03-02 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are used to replace specific atoms or groups within the compound with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
JH-Xii-03-02 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of leucine-rich repeat kinase 2 and its role in various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of protein degradation and signaling pathways.
Medicine: Utilized in preclinical studies to explore potential therapeutic approaches for Parkinson’s Disease and other neurodegenerative disorders.
Industry: Applied in the development of new drugs and therapeutic agents targeting leucine-rich repeat kinase 2 .
Mechanism of Action
JH-Xii-03-02 exerts its effects by promoting the degradation of leucine-rich repeat kinase 2 through the proteolysis targeting chimera mechanism. It binds to leucine-rich repeat kinase 2 and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of leucine-rich repeat kinase 2. This dual action of inhibiting kinase activity and disrupting scaffolding function makes it a powerful tool in neurodegenerative disease research .
Comparison with Similar Compounds
Similar Compounds
- PROTAC CDK9 degrader-8
- Azido-PEG2-VHL
- PROTAC MEK1 Degrader-1
- MS159
Uniqueness
JH-Xii-03-02 stands out due to its high potency and selectivity for leucine-rich repeat kinase 2. Unlike other similar compounds, it effectively eliminates both the kinase activity and scaffolding function of leucine-rich repeat kinase 2, making it particularly valuable in the study of Parkinson’s Disease .
Properties
Molecular Formula |
C43H51N9O10 |
|---|---|
Molecular Weight |
853.9 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[3-[4-[6-[5-(1-methylcyclopropyl)oxy-1H-indazol-3-yl]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C43H51N9O10/c1-43(10-11-43)62-28-5-6-31-30(25-28)39(49-48-31)33-26-35(46-27-45-33)50-13-15-51(16-14-50)37(54)9-17-58-19-21-60-23-24-61-22-20-59-18-12-44-32-4-2-3-29-38(32)42(57)52(41(29)56)34-7-8-36(53)47-40(34)55/h2-6,25-27,34,44H,7-24H2,1H3,(H,48,49)(H,47,53,55) |
InChI Key |
XYGRYBJBOSXMHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)OC2=CC3=C(C=C2)NN=C3C4=CC(=NC=N4)N5CCN(CC5)C(=O)CCOCCOCCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


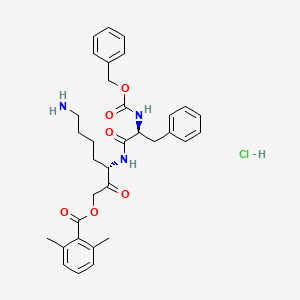
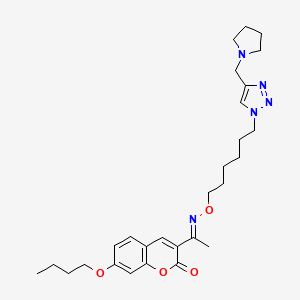
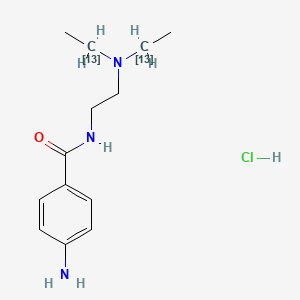
![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)
![potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate](/img/structure/B12381498.png)
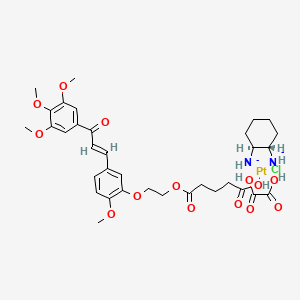
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(3S)-3-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(ethanimidoylamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]but-1-en-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide](/img/structure/B12381510.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)

